molecular formula C17H19NO4 B13321325 3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One

3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One

Cat. No.: B13321325
M. Wt: 301.34 g/mol
InChI Key: NUFZHWWYFUWCIM-UHFFFAOYSA-N
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Description

3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hexanoyl Group: The hexanoyl group can be introduced via an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.

    Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-Phenylpyridin-2(1h)-One: A similar compound with a phenyl group instead of a hydroxyphenyl group.

    3-Hexanoyl-4-Hydroxy-5-Phenylpyridin-2(1h)-One: A compound with a hexanoyl group but lacking the hydroxyphenyl group.

Uniqueness

3-Hexanoyl-4-Hydroxy-5-(4-Hydroxyphenyl)pyridin-2(1h)-One is unique due to the presence of both hexanoyl and hydroxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-hexanoyl-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C17H19NO4/c1-2-3-4-5-14(20)15-16(21)13(10-18-17(15)22)11-6-8-12(19)9-7-11/h6-10,19H,2-5H2,1H3,(H2,18,21,22)

InChI Key

NUFZHWWYFUWCIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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